5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidinylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiophene rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can enhance the compound’s binding affinity to certain proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Thiophene derivatives: Compounds with thiophene rings are known for their diverse pharmacological properties.
Benzamido derivatives: These compounds contain the benzamido group and are often explored for their therapeutic potential.
Uniqueness
What sets 5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide apart is its unique combination of functional groups, which allows for a wide range of chemical interactions and biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c23-20(26)18-14-19(15-6-2-1-3-7-15)30-22(18)24-21(27)16-8-10-17(11-9-16)31(28,29)25-12-4-5-13-25/h1-3,6-11,14H,4-5,12-13H2,(H2,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGRYBCJDVGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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